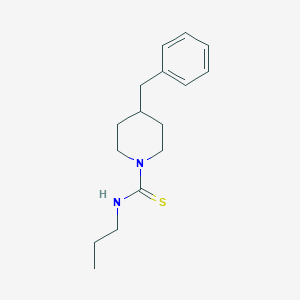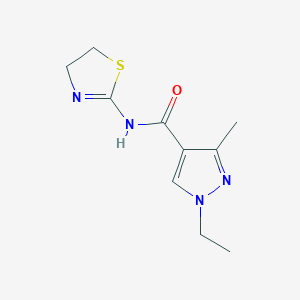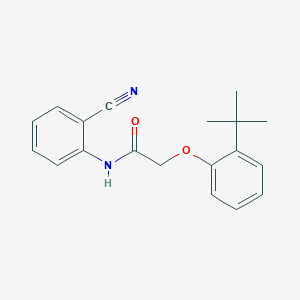
N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFIG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFIG is a potent inhibitor of a specific protein, which makes it a valuable tool for studying the function of that protein in various biological processes.
Wirkmechanismus
N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting a specific protein called glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in a variety of biological processes, including cell growth and differentiation, inflammation, and neuronal function. By inhibiting GSK-3, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can alter these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide are largely related to its inhibition of GSK-3. Inhibition of GSK-3 has been shown to affect a variety of cellular processes, including glucose metabolism, protein synthesis, and cell survival. Additionally, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce inflammation and oxidative stress in animal models, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for GSK-3, which makes it a valuable tool for studying the function of this protein in various biological processes. Additionally, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be effective in animal models of various diseases, indicating its potential as a therapeutic agent. However, one limitation of N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective GSK-3 inhibitors, which may have even greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanisms by which N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects on cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide as a potential therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. In cancer research, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer treatments. Inflammation is another area of research where N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has shown promise, as it has been shown to reduce inflammation in animal models of various diseases. Finally, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2IN2O3S/c1-24(22,23)20(11-7-5-10(18)6-8-11)9-14(21)19-15-12(16)3-2-4-13(15)17/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXMKWPMJZQRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7-{[5-(4-nitrophenyl)-2-furyl]methylene}-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4667951.png)
![3-(4-fluorophenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4667954.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4667960.png)
![1-{2-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B4667966.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B4667972.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4667978.png)
![8,9-dimethyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4667988.png)

![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4668005.png)
![N-(4-acetylphenyl)-4-{[(6-nitro-1,3-benzothiazol-2-yl)thio]methyl}benzamide](/img/structure/B4668007.png)


